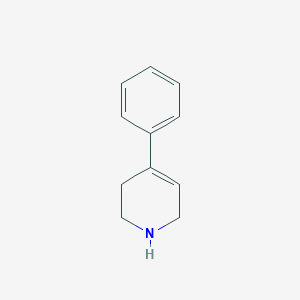

4-Fenil-1,2,3,6-tetrahidropiridina

Descripción general

Descripción

La 4-Fenil-1,2,3,6-tetrahidropiridina es un compuesto orgánico clasificado como una tetrahidropiridina. Es de gran interés debido a su papel como precursor de la neurotoxina 1-metil-4-fenilpiridinio, que se sabe que causa síntomas de la enfermedad de Parkinson al destruir las neuronas dopaminérgicas en el cerebro .

Aplicaciones Científicas De Investigación

La 4-Fenil-1,2,3,6-tetrahidropiridina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Biología: El compuesto se utiliza para estudiar los mecanismos de la neurodegeneración.

Medicina: Se utiliza en la investigación relacionada con la enfermedad de Parkinson para comprender la progresión de la enfermedad y los posibles tratamientos.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La 4-Fenil-1,2,3,6-tetrahidropiridina ejerce sus efectos principalmente a través de su conversión a 1-metil-4-fenilpiridinio por la enzima monoamino oxidasa B. Este catión tóxico interfiere con la función mitocondrial, lo que lleva a la destrucción de las neuronas dopaminérgicas. El compuesto cruza la barrera hematoencefálica y se metaboliza en el cerebro, donde causa estrés oxidativo y muerte celular .

Análisis Bioquímico

Biochemical Properties

4-Phenyl-1,2,3,6-tetrahydropyridine is known to interact with various enzymes and proteins. It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment improves the inhibitory potential of benzamide analogs against poly (ADP-ribose) polymerase-1 (PARP-1) .

Cellular Effects

The cellular effects of 4-Phenyl-1,2,3,6-tetrahydropyridine are primarily observed in dopaminergic neurons. It has been shown to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .

Molecular Mechanism

The molecular mechanism of 4-Phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals .

Temporal Effects in Laboratory Settings

It is known that MPTP-induced motor and non-motor dysfunction were ameliorated with glimepiride post-treatment .

Dosage Effects in Animal Models

The effects of 4-Phenyl-1,2,3,6-tetrahydropyridine vary with different dosages in animal models. For instance, MPTP at a dosage of 25 mg/kg, followed by probenecid (250 mg/kg), was administered via i.p. injection for five consecutive days to induce a mouse model of Parkinson’s disease .

Metabolic Pathways

The metabolic pathway of 4-Phenyl-1,2,3,6-tetrahydropyridine involves its conversion to MPP+ by the enzyme MAO-B . This process is critical in the induction of Parkinson-like symptoms.

Transport and Distribution

4-Phenyl-1,2,3,6-tetrahydropyridine is a lipophilic compound and can therefore cross the blood–brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells .

Subcellular Localization

Its metabolite MPP+ is known to primarily affect dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 4-Fenil-1,2,3,6-tetrahidropiridina se puede sintetizar mediante varios métodos. Una ruta común implica la reacción de fenilacetonitrilo con formaldehído y acetato de amonio en condiciones ácidas. La reacción normalmente procede a través de una reacción de Mannich seguida de ciclación para formar el anillo de tetrahidropiridina .

Métodos de producción industrial

La producción industrial de this compound a menudo implica rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El compuesto generalmente se purifica mediante recristalización o destilación .

Análisis De Reacciones Químicas

Tipos de reacciones

La 4-Fenil-1,2,3,6-tetrahidropiridina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar 1-metil-4-fenilpiridinio, un compuesto neurotóxico.

Reducción: El compuesto se puede reducir para formar derivados de this compound.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como los haluros de alquilo.

Principales productos formados

Oxidación: 1-Metil-4-fenilpiridinio

Reducción: Varios derivados de this compound

Sustitución: Compuestos de tetrahidropiridina sustituidos

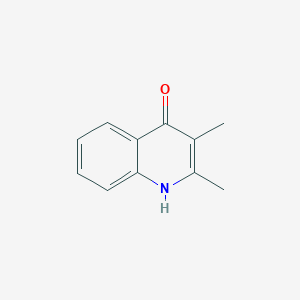

Comparación Con Compuestos Similares

La 4-Fenil-1,2,3,6-tetrahidropiridina es única debido a sus efectos neurotóxicos específicos. Los compuestos similares incluyen:

1-Metil-4-fenil-1,2,3,6-tetrahidropiridina: También conocido por sus propiedades neurotóxicas.

6-Hidroxidopamina: Otra neurotoxina utilizada en la investigación de la enfermedad de Parkinson.

Rotenona: Un compuesto de origen natural que también induce síntomas similares a la enfermedad de Parkinson.

Estos compuestos se utilizan en la investigación para modelar la enfermedad de Parkinson y estudiar la neurodegeneración, pero la this compound es particularmente notable por su mecanismo de acción específico y sus efectos sobre las neuronas dopaminérgicas .

Propiedades

IUPAC Name |

4-phenyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,12H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXTQYWYRWWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43064-12-6 (hydrochloride) | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2065040 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-69-9 | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10338-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetrahydro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10338-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

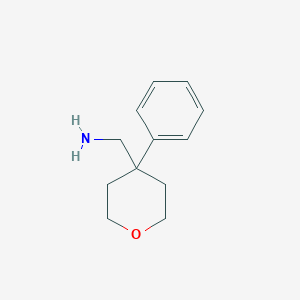

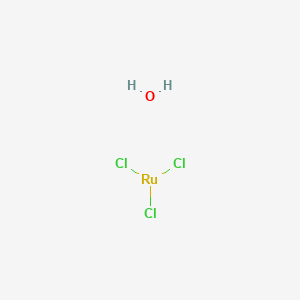

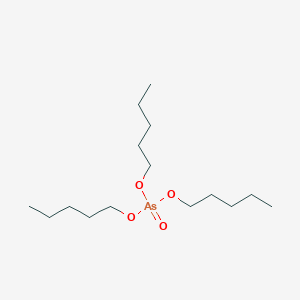

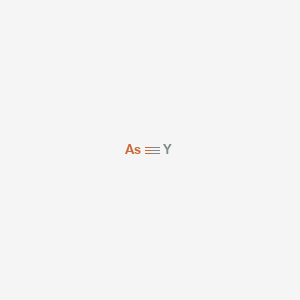

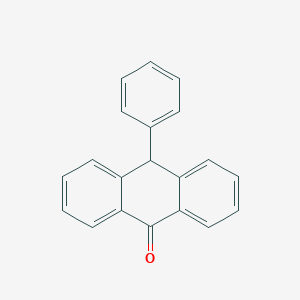

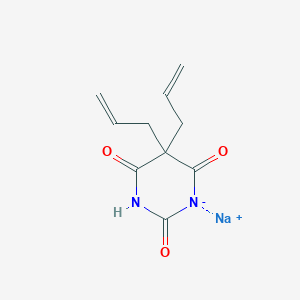

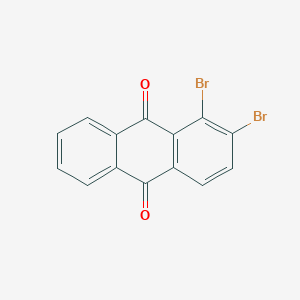

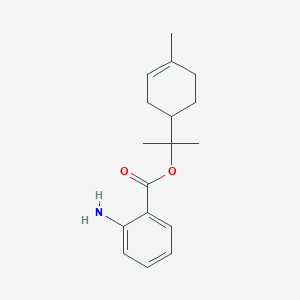

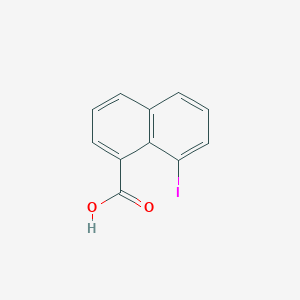

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)